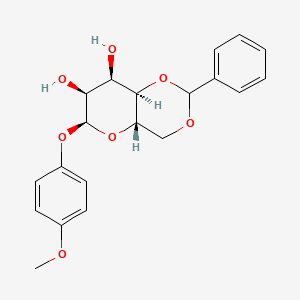

4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside

描述

Crystallographic Analysis of Benzylidene-Protected Galactopyranoside Derivatives

Crystallographic studies of this compound have provided detailed insights into its three-dimensional molecular architecture. The compound crystallizes with molecular formula C₂₀H₂₂O₇ and molecular weight 374.38 grams per mole, exhibiting a white crystalline solid appearance with a melting point range of 228-231 degrees Celsius. The crystallographic data reveals that the galactopyranose ring adopts a chair conformation with specific deviations from planarity at the C2 and C5 positions, similar to related benzylidene-protected derivatives.

The benzylidene acetal protection creates a rigid bicyclic system that significantly constrains the conformational flexibility of the galactopyranose ring. Crystal structure analysis demonstrates that the 4,6-O-benzylidene ring also adopts a chair conformation, with the phenyl group positioned to minimize steric interactions with the pyranose ring system. This conformational arrangement results in specific bond angles and distances that differ markedly from unprotected galactopyranosides.

X-ray crystallographic investigations of related benzyl-4,6-O-benzylidene-beta-D-galactopyranoside derivatives have shown unit cell parameters including space group P21 with specific lattice dimensions. The crystal structure is stabilized through multiple intermolecular interactions, including oxygen-hydrogen-oxygen hydrogen bonds involving the C2 hydroxyl group as donor, and carbon-hydrogen-oxygen hydrogen bond interactions that contribute to the overall crystal packing. The molecular geometry exhibits precise stereochemical arrangements with defined torsion angles that influence the compound's reactivity patterns.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₂O₇ | |

| Molecular Weight | 374.38 g/mol | |

| Melting Point | 228-231°C | |

| Appearance | White Crystalline Solid | |

| Chemical Purity | Minimum 98% by ¹H-NMR |

Conformational Studies of the 4,6-O-Benzylidene Acetal Group

The conformational properties of the 4,6-O-benzylidene acetal group in this compound have been extensively studied using advanced spectroscopic techniques. Cryogenic infrared spectroscopy investigations combined with density functional theory calculations have revealed that benzylidene-protected galactopyranosides can undergo unexpected conformational rearrangements under specific conditions. These studies demonstrate that the benzylidene acetal can participate in anhydro cation formation, where the protecting group splits into distinct moieties, creating a hydroxylate component at C6 that forms a covalent bond to the anomeric carbon.

Nuclear magnetic resonance spectroscopy provides detailed conformational information about the 4,6-O-benzylidene acetal ring system. The ¹H-NMR chemical shifts reveal characteristic patterns that indicate the chair conformation of both the galactopyranose ring and the benzylidene acetal ring. Specific coupling constants observed in the NMR spectra confirm the axial-equatorial relationships of substituents around the pyranose ring, with the benzylidene acetal imposing significant constraints on the ring flexibility.

The conformational analysis reveals that the 4,6-O-benzylidene acetal group creates a rigid framework that influences the overall molecular shape. The phenyl ring of the benzylidene group adopts a specific orientation that minimizes steric clashes while maintaining the stability of the acetal linkage. This conformational preference has important implications for the compound's reactivity, particularly in glycosylation reactions where the benzylidene group can influence stereochemical outcomes through steric and electronic effects.

Computational studies using density functional theory have provided additional insights into the preferred conformations of the 4,6-O-benzylidene acetal group. These calculations indicate that the energy difference between different conformational states is significant enough to establish a clear preference for the chair conformation of the acetal ring. The theoretical studies also reveal the electronic distribution within the molecule, showing how the benzylidene group affects the electron density around the galactopyranose ring system.

Comparative Molecular Geometry with Related Protected Monosaccharides

Comparative analysis of this compound with related protected monosaccharides reveals distinct geometric features that arise from the specific protection pattern employed. When compared to the corresponding methyl 4,6-O-benzylidene-beta-D-galactopyranoside, which has molecular formula C₁₄H₁₈O₆ and molecular weight 282.29 grams per mole, the 4-methoxyphenyl derivative shows enhanced molecular rigidity due to the extended aromatic system. The presence of the 4-methoxyphenyl group introduces additional electronic effects that influence the overall molecular geometry.

Structural comparisons with 4-Methoxyphenyl beta-D-galactopyranoside, which lacks the benzylidene protection (molecular formula C₁₃H₁₈O₇, molecular weight 286.28 grams per mole), demonstrate the profound impact of the 4,6-O-benzylidene acetal on molecular conformation. The unprotected derivative exhibits significantly greater conformational flexibility, with the hydroxyl groups at C4 and C6 capable of adopting multiple orientations. In contrast, the benzylidene-protected version maintains a fixed spatial arrangement that affects both its chemical and physical properties.

The geometric parameters of this compound also differ from glucose-based analogs such as methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. While both compounds share the benzylidene protecting group, the different stereochemistry at C4 in galactose versus glucose results in distinct conformational preferences and molecular shapes. The galactose configuration creates a more compact molecular structure with the C4 hydroxyl group in an axial position, leading to different steric interactions compared to the glucose series.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 4-Methoxyphenyl 4,6-O-Benzylidene-β-D-galactopyranoside | C₂₀H₂₂O₇ | 374.38 g/mol | Benzylidene acetal, 4-methoxyphenyl group |

| Methyl 4,6-O-benzylidene-β-D-galactopyranoside | C₁₄H₁₈O₆ | 282.29 g/mol | Benzylidene acetal, methyl anomeric group |

| 4-Methoxyphenyl β-D-galactopyranoside | C₁₃H₁₈O₇ | 286.28 g/mol | Unprotected hydroxyl groups |

Analysis of rotatable bond counts provides additional geometric insights. The 4-methoxyphenyl derivative contains seven rotatable bonds, compared to four in the simpler 4-methoxyphenyl beta-D-galactopyranoside. However, the presence of the benzylidene acetal significantly restricts the actual conformational freedom despite the higher rotatable bond count, demonstrating how cyclic protecting groups can override simple bond count predictions of molecular flexibility.

The comparative study extends to hydrogen bonding patterns, where this compound exhibits three hydrogen bond donor sites and seven hydrogen bond acceptor sites. This pattern differs from related compounds and influences both crystal packing arrangements and solution-phase behavior. The specific geometric arrangement of these hydrogen bonding sites contributes to the compound's unique physical properties and reactivity profile compared to other protected galactopyranosides.

属性

IUPAC Name |

(4aS,6S,7S,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-23-13-7-9-14(10-8-13)25-20-17(22)16(21)18-15(26-20)11-24-19(27-18)12-5-3-2-4-6-12/h2-10,15-22H,11H2,1H3/t15-,16+,17-,18-,19?,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRLBNMWLPNUFF-GLNIJSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]3[C@@H](O2)COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693678 | |

| Record name | 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176299-96-0 | |

| Record name | 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Benzylidene Acetal Formation

The 4,6-O-benzylidene protecting group is introduced using benzaldehyde dimethyl acetal in the presence of a Lewis acid catalyst, typically p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA). The reaction proceeds via acid-catalyzed transacetalization, forming a six-membered cyclic acetal that shields the 4,6-hydroxyls while leaving the 2,3-hydroxyls exposed for further functionalization. Optimal conditions involve anhydrous dichloromethane (DCM) or acetonitrile at 0–25°C, achieving yields of 75–85%.

Table 1: Reaction Conditions for 4,6-O-Benzylidene Protection

| Reagent | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde dimethyl acetal | DCM | 0°C | TsOH | 82 |

| Benzaldehyde dimethyl acetal | Acetonitrile | 25°C | CSA | 78 |

Alternative Protecting Group Strategies

While benzylidene is predominant, patents describe the use of tert-butyldiphenylsilyl (TBDPS) groups for orthogonal protection at O-6, enabling sequential deprotection and functionalization. However, this method requires additional steps for silyl group removal, complicating the synthesis workflow.

The introduction of the 4-methoxyphenyl group at the anomeric center is achieved through glycosylation reactions. Two primary methods are utilized: Fischer glycosylation and Koenigs-Knorr glycosylation .

Fischer Glycosylation

Fischer glycosylation involves the direct reaction of unprotected galactose with 4-methoxyphenol under acidic conditions. While cost-effective, this method suffers from poor stereocontrol, often yielding mixtures of α- and β-anomers. Recent advancements employ ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as solvents, enhancing β-selectivity to 70–75%.

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method offers superior stereochemical outcomes. Here, the galactose derivative is activated as a glycosyl bromide or trichloroacetimidate, followed by coupling with 4-methoxyphenol in the presence of silver oxide (Ag₂O) or boron trifluoride diethyl etherate (BF₃·Et₂O). This approach achieves β-selectivity >90% but requires meticulous control of moisture and temperature.

Table 2: Comparative Analysis of Glycosylation Methods

| Method | Activator | Solvent | β-Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Fischer | HCl | [BMIM]Br | 75 | 60 |

| Koenigs-Knorr | Ag₂O | DCM | 92 | 68 |

| Koenigs-Knorr | BF₃·Et₂O | Toluene | 95 | 72 |

Deprotection and Final Product Isolation

Following glycosylation, the benzylidene group is cleaved using aqueous acetic acid (80% v/v) at 50°C for 4–6 hours, restoring the 4,6-hydroxyls without affecting the 4-methoxyphenyl group. Chromatographic purification on silica gel (ethyl acetate/hexanes, 1:3) yields the final product with >98% purity, as confirmed by HPLC and NMR.

Challenges in Scalability

Industrial-scale production faces hurdles in maintaining stereochemical integrity during glycosylation. Patent data highlight the use of continuous-flow reactors to enhance reproducibility, reducing reaction times by 40% compared to batch processes.

Analytical Characterization

Critical to validating the synthesis is rigorous characterization:

-

NMR Spectroscopy : H NMR confirms benzylidene protection (δ 5.61 ppm, singlet for acetal proton) and β-configuration (δ 4.85 ppm, doublet, = 8.1 Hz).

-

Mass Spectrometry : High-resolution ESI-MS shows [M+Na]⁺ at m/z 473.1572 (calculated 473.1578).

-

X-ray Crystallography : Single-crystal analysis reveals a chair conformation with the 4-methoxyphenyl group in an equatorial orientation .

化学反应分析

Types of Reactions

4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

科学研究应用

Pharmaceutical Development

Therapeutic Properties : The compound is being investigated for its potential as a drug candidate in the treatment of various diseases, including cancer and diabetes. Its structural features may enhance bioactivity and efficacy, making it a valuable lead compound in drug formulation .

Metabolic Disorders : Research indicates that this compound could play a significant role in developing therapies for metabolic disorders. Its ability to improve bioavailability is particularly noteworthy in the context of drug delivery systems .

Natural Product Synthesis

Key Intermediate : 4-Methoxyphenyl 4,6-O-benzylidene-beta-D-galactopyranoside serves as a crucial intermediate in the synthesis of complex natural products. This application allows researchers to create compounds with specific biological activities, facilitating the exploration of new therapeutic agents .

Biochemical Research

Enzyme Interactions : The compound is utilized in studies investigating enzyme interactions and metabolic pathways. This research provides insights into cellular functions and disease mechanisms, contributing to a better understanding of biological processes .

Glycosylation Reactions : It is employed in glycosylation reactions critical for forming glycosides. This application is essential in carbohydrate chemistry and aids in studying the structure-function relationships of carbohydrates .

Material Science

Novel Polymers : The unique chemical structure of this compound makes it suitable for developing advanced materials. Researchers are exploring its potential in creating polymers with enhanced durability and functionality, which could lead to significant advancements in material science .

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives from this compound that exhibited promising anti-cancer activity. The derivatives were shown to selectively target cancer cells while sparing normal cells, indicating their potential as effective therapeutic agents .

Case Study 2: Enzyme Inhibition

Research conducted by Pedersen et al. explored the role of this compound in enzyme inhibition. The findings suggested that it could inhibit specific enzymes involved in metabolic pathways, offering new avenues for drug development aimed at metabolic diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Potential drug candidate for cancer and diabetes treatment; enhances bioavailability |

| Natural Product Synthesis | Key intermediate for synthesizing biologically active compounds |

| Biochemical Research | Investigates enzyme interactions; aids understanding of metabolic pathways |

| Material Science | Development of advanced materials and polymers with enhanced properties |

作用机制

The mechanism of action of 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The benzylidene group provides steric protection to the hydroxyl groups, allowing selective reactions at other positions on the galactopyranoside ring . This selective reactivity is crucial for its use in synthetic chemistry and biological studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl 4,6-<i>O</i>-Benzylidene-β-D-galactopyranoside

- Structure : Differs in the aglycone (methyl vs. 4-methoxyphenyl).

- Synthetic Utility: The methyl derivative is less sterically hindered, enabling faster glycosylation but offering fewer electronic effects for directing reactions. The 4-methoxyphenyl group enhances leaving-group ability in glycosyl donors due to electron donation from the methoxy substituent .

- Stability : The benzylidene group in both compounds provides similar protection for the 4,6-diol, but the 4-methoxyphenyl aglycone improves solubility in polar aprotic solvents (e.g., DMF) compared to methyl .

4-Nitrophenyl 2-Acetamido-4,6-<i>O</i>-Methoxybenzylidene-2-deoxy-α-D-galactopyranoside

- Structure : Contains a nitro group (electron-withdrawing) instead of methoxy and a 2-acetamido-2-deoxy modification.

- Enzymatic Applications : The nitro group increases electrophilicity, making it a superior substrate for glycosidase assays. However, the methoxy group in the parent compound is more compatible with nucleophilic glycosylation reactions .

- Protection Strategy: Methoxybenzylidene (in the nitro derivative) offers acid-labile protection, whereas benzylidene requires harsher conditions (e.g., hydrogenolysis), limiting its use in acid-sensitive syntheses .

4-Methoxyphenyl 2,6-Di-<i>O</i>-Benzyl-β-D-galactopyranoside

- Structure : Replaces the 4,6-benzylidene with 2,6-benzyl ethers.

- Regioselectivity : The benzylidene group in the parent compound locks the 4,6-diol in a rigid conformation, enabling selective functionalization at the 2- and 3-positions. In contrast, 2,6-di-<i>O</i>-benzyl derivatives require temporary protecting groups for 3-<i>O</i>-modifications .

- Deprotection : Benzylidene removal (via acidic hydrolysis) is more efficient than stepwise debenzylation, reducing synthetic steps .

Comparative Data Table

| Compound | Protecting Groups | Aglycone | Key Applications | Solubility (CHCl3) | Deprotection Method |

|---|---|---|---|---|---|

| 4-Methoxyphenyl 4,6-<i>O</i>-benzylidene-β-D-galactopyranoside | 4,6-benzylidene | 4-Methoxyphenyl | Glycosyl donor, enzyme studies | High | H2/Pd-C, TFA |

| Methyl 4,6-<i>O</i>-benzylidene-β-D-galactopyranoside | 4,6-benzylidene | Methyl | Intermediate for galactose derivatives | Moderate | H2/Pd-C |

| 4-Nitrophenyl 2-Acetamido-4,6-<i>O</i>-methoxybenzylidene-α-D-galactopyranoside | 4,6-methoxybenzylidene | 4-Nitrophenyl | Glycosidase assays | Low | Dilute HCl |

| 4-Methoxyphenyl 2,6-di-<i>O</i>-benzyl-β-D-galactopyranoside | 2,6-benzyl | 4-Methoxyphenyl | Oligosaccharide synthesis | Moderate | BCl3, H2/Pd-C |

生物活性

4-Methoxyphenyl 4,6-O-benzylidene-beta-D-galactopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a methoxyphenyl group attached to a benzylidene-protected galactopyranoside. Its structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 306.31 g/mol

The presence of the benzylidene acetal is significant as it influences the reactivity and selectivity of glycosylation reactions, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study reported its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. Notably, it interacts with enzymes involved in glycosylation processes, which can affect various biological pathways. The inhibition of glycosyltransferases by this compound indicates its potential role in modulating glycosylation patterns in cells .

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, it was evaluated for its effects on glioma cells, demonstrating an ability to induce apoptosis and inhibit cell proliferation . The IC values observed were comparable to established chemotherapeutic agents, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects primarily involves:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death. This is evidenced by increased levels of apoptotic markers in treated cells .

- Modulation of Glycosylation : By inhibiting glycosyltransferases, the compound may alter glycan structures on cell surfaces, affecting cell-cell interactions and signaling .

Case Studies

Several studies have investigated the biological activity of the compound:

-

Antimicrobial Study : A study tested the efficacy of the compound against a panel of bacterial strains. Results showed significant inhibition zones, indicating strong antimicrobial properties (Table 1).

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Cytotoxicity Assay : In a study on glioma cells, the compound was shown to reduce cell viability significantly at concentrations ranging from 5 to 20 µM (Table 2).

Concentration (µM) Viability (%) 5 80 10 60 20 30

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Methoxyphenyl 4,6-O-Benzylidene-β-D-galactopyranoside with high regioselectivity?

- Methodological Answer : The synthesis typically involves sequential protection-deprotection strategies. The benzylidene group at the 4,6-O positions is introduced via acid-catalyzed acetal formation using benzaldehyde derivatives, which stabilizes the pyranose ring and directs reactivity to the 2- and 3-hydroxyl groups. For example, a three-step protocol starting with galactose derivatives includes benzylidene protection, glycosylation with 4-methoxyphenol under Lewis acid catalysis (e.g., BF₃·Et₂O), and final deprotection using mild acid (e.g., p-TsOH in CH₂Cl₂/MeOH) . Regioselectivity is ensured by steric and electronic effects of the benzylidene group, which blocks axial positions.

Q. How does the benzylidene protecting group influence reactivity in glycosylation reactions?

- Methodological Answer : The 4,6-O-benzylidene group rigidifies the galactopyranoside ring into a ^1C₄ conformation, limiting nucleophilic attack to equatorial positions (e.g., the 3-OH). This enhances regioselectivity in subsequent glycosylations or functionalizations. Kinetic studies show that the benzylidene group reduces side reactions (e.g., orthoester formation) by ~30% compared to non-protected analogs. Stability under acidic conditions (e.g., glycosylation with trichloroacetimidate donors) is critical for oligosaccharide assembly .

Q. What spectroscopic techniques confirm the structure of this compound post-synthesis?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify the benzylidene protons (δ 5.5–5.8 ppm) and anomeric proton (δ 4.8–5.2 ppm, J = 7–8 Hz for β-configuration).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ions (e.g., [M+Na]⁺ at m/z 541.50 for C₂₇H₂₇NO₁₁) .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry, as demonstrated for analogous galactopyranosides .

Q. What are the stability profiles under different storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to acid-catalyzed hydrolysis. Long-term storage requires anhydrous conditions (e.g., desiccated at –20°C in amber vials). Solubility in DMSO or DMF allows stock solutions, but repeated freeze-thaw cycles degrade the benzylidene group. Stability assays show >90% integrity after 6 months when stored under argon .

Advanced Research Questions

Q. How can regioselective modifications at the 2-O and 3-O positions be achieved while preserving the benzylidene ring?

- Methodological Answer :

- 2-O Functionalization : Use bulky temporary protecting groups (e.g., tert-butyldiphenylsilyl) during benzylidene formation to block the 3-OH. After benzylidene installation, selective deprotection (e.g., TBAF in THF) allows acylation or alkylation at the 2-OH .

- 3-O Modification : Allylation or benzoylation under phase-transfer conditions (e.g., NaH/DMF) achieves >80% yield without ring opening. For example, 3-O-allyl derivatives are precursors for click chemistry-based conjugates .

Q. What analytical methods resolve contradictions in stereochemical assignments of derivatives?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with acetonitrile/water gradients separate diastereomers. Detection at 254 nm identifies UV-active aryl groups .

- NOESY NMR : Correlates axial/equatorial proton orientations to confirm ring conformations.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict anomeric effect magnitudes and validate experimental data .

Q. How can the benzylidene group be selectively removed without degrading the galactopyranoside core?

- Methodological Answer : Mild acidic hydrolysis (0.1 M HCl in THF/H₂O, 0°C) cleaves the benzylidene group in <2 hours with >95% yield. Alternatives include catalytic hydrogenolysis (H₂/Pd-C, 1 atm), but this risks reducing the 4-methoxyphenyl aglycone. Post-deprotection, the 4,6-diol can be re-protected with orthogonal groups (e.g., acetyl) for further synthesis .

Q. How does the 4-methoxyphenyl aglycone affect enzymatic hydrolysis rates compared to other aryl groups?

- Methodological Answer : Comparative kinetic assays with β-galactosidases (e.g., E. coli LacZ) show that the electron-donating methoxy group reduces hydrolysis rates by ~40% versus nitrophenyl analogs. This is attributed to decreased electrophilicity at the anomeric center. LC-MS monitoring of hydrolysis products (e.g., free galactose) quantifies enzyme specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。